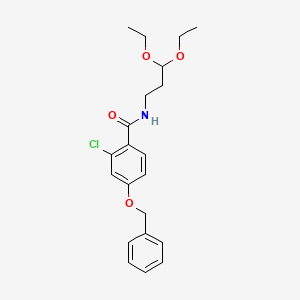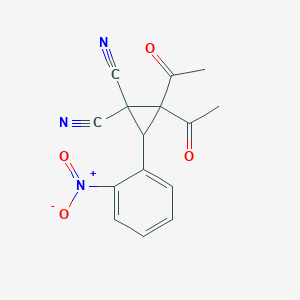![molecular formula C16H17ClO5S B3037502 1-(2-Chlorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol CAS No. 478079-90-2](/img/structure/B3037502.png)
1-(2-Chlorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol
Descripción general
Descripción
1-(2-Chlorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol is a complex organic compound characterized by the presence of chlorophenoxy and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenoxy and methoxyphenyl intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chlorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
4-(2-((2-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate: Another compound with a similar structural motif.
Uniqueness: 1-(2-Chlorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-(2-chlorophenoxy)-3-(2-methoxyphenyl)sulfonylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO5S/c1-21-15-8-4-5-9-16(15)23(19,20)11-12(18)10-22-14-7-3-2-6-13(14)17/h2-9,12,18H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDJFXSGRHNCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)CC(COC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186490 | |
| Record name | 1-(2-Chlorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478079-90-2 | |
| Record name | 1-(2-Chlorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478079-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chlorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3037419.png)

![1-[4-(Benzyloxy)-3-fluorophenoxy]-2-bromo-4-nitrobenzene](/img/structure/B3037424.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B3037425.png)


![4-benzoyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3037429.png)
![1-[1-(3-Butenyloxy)-2,2,2-trifluoroethyl]benzene](/img/structure/B3037430.png)
![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B3037431.png)

![6,6-Dimethyl-2-(4-nitrophenyl)-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B3037433.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(piperidinomethyl)-4-piperidinol](/img/structure/B3037436.png)
![4-[(4-Benzylpiperazino)methyl]-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B3037439.png)
![(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B3037442.png)
